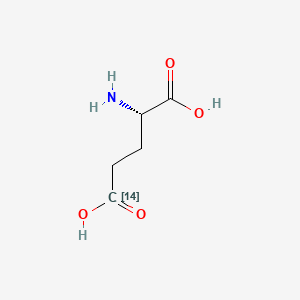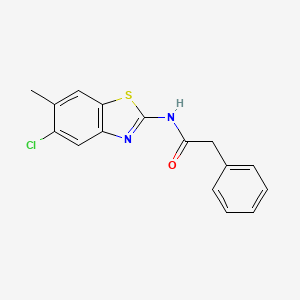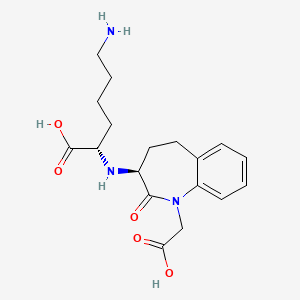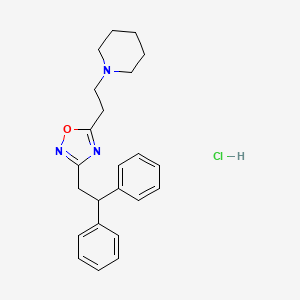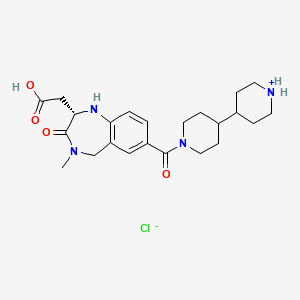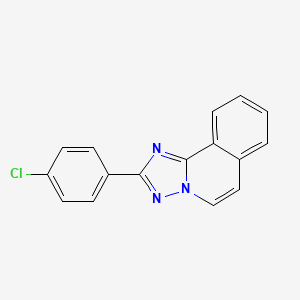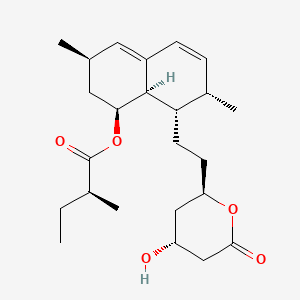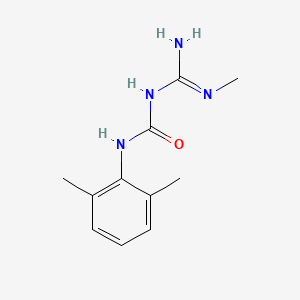
Lidamidin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Lidamidin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung in der Untersuchung von Alpha2-adrenergen Rezeptoragonisten.
Biologie: Untersuchung seiner Auswirkungen auf die Darmbakteriensekretion und die glatte Muskelkontraktion.
Medizin: Anwendung bei der Behandlung von Magen-Darm-Erkrankungen wie Durchfall.
Industrie: Einsatz bei der Entwicklung neuer Pharmazeutika, die auf ähnliche Pfade abzielen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Aktivierung von Alpha2-adrenergen Rezeptoren. Diese Aktivierung hemmt die Freisetzung von Neurotransmittern, was zu einer verringerten Darmbakteriensekretion und glatten Muskelkontraktion führt. Die primären molekularen Ziele sind die Alpha2-adrenergen Rezeptoren, und die beteiligten Pfade umfassen die Hemmung der zyklischen Adenosinmonophosphat (cAMP)-Produktion .
Ähnliche Verbindungen:
Clonidin: Ein weiterer Alpha2-adrenerger Rezeptoragonist, der für ähnliche Magen-Darm-Anwendungen verwendet wird.
Loperamid: Zur Behandlung von Durchfall eingesetzt, wirkt aber durch andere Mechanismen.
Diphenoxylat: Ein weiteres Antidiarrhoikum mit einem anderen Wirkmechanismus.
Einzigartigkeit: this compound ist einzigartig in seiner spezifischen Zielsetzung peripherer Alpha2-adrenerger Rezeptoren, was zentrale Nebenwirkungen des Nervensystems minimiert. Dies macht es besonders nützlich für die Behandlung von Magen-Darm-Erkrankungen ohne signifikante zentrale Nebenwirkungen .
Wirkmechanismus
Lidamidine exerts its effects by activating alpha2-adrenergic receptors. This activation inhibits the release of neurotransmitters, leading to reduced intestinal secretion and smooth muscle contraction. The primary molecular targets are the alpha2-adrenergic receptors, and the pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production .
Similar Compounds:
Clonidine: Another alpha2-adrenergic receptor agonist used for similar gastrointestinal applications.
Loperamide: Used to treat diarrhea but works through different mechanisms.
Diphenoxylate: Another antidiarrheal agent with a different mode of action.
Uniqueness: Lidamidine is unique in its specific targeting of peripheral alpha2-adrenergic receptors, which minimizes central nervous system side effects. This makes it particularly useful for treating gastrointestinal disorders without significant central side effects .
Biochemische Analyse
Biochemical Properties
Lidamidine interacts with alpha2-adrenergic receptors, inhibiting intestinal secretion, reducing intestinal transit, and inhibiting smooth muscle contraction . The molecular formula of Lidamidine is C11H16N4O .
Cellular Effects
Lidamidine exerts its effects on various types of cells, particularly those in the gastrointestinal tract. It inhibits intestinal secretion and reduces intestinal transit, thereby helping to control diarrhoea . Lidamidine also inhibits smooth muscle contraction, which can help to alleviate symptoms of gastrointestinal disorders .
Molecular Mechanism
The molecular mechanism of Lidamidine involves its action as an alpha2-adrenergic receptor agonist . By binding to these receptors, Lidamidine inhibits intestinal secretion, reduces intestinal transit, and inhibits smooth muscle contraction .
Temporal Effects in Laboratory Settings
The effects of Lidamidine on stool output and salt and water transport in the small intestine were investigated in a patient with gross secretory diarrhoea caused by a vasoactive intestinal polypeptide (VIP) secreting tumour in the liver
Metabolic Pathways
As an alpha2-adrenergic receptor agonist, it likely interacts with enzymes and cofactors involved in adrenergic signaling .
Transport and Distribution
Given its role as an alpha2-adrenergic receptor agonist, it likely interacts with transporters or binding proteins associated with these receptors .
Subcellular Localization
The subcellular localization of Lidamidine and its metabolites in rat liver showed that the majority of radioactivity appeared in the postmicrosomal supernatant fraction, with lysosomes and microsomes having the highest relative specific activity (RSA) of the particulate fractions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Lidamidin kann durch die Reaktion von 2,6-Dimethylanilin mit Methylisocyanat synthetisiert werden. Die Reaktion erfolgt typischerweise unter kontrollierten Temperaturbedingungen, um die Bildung des gewünschten Produkts zu gewährleisten. Der Prozess beinhaltet die Bildung eines Zwischenprodukts, das dann weiterreagiert, um this compound zu ergeben .
Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von this compound die großtechnische Synthese unter ähnlichen Reaktionsbedingungen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Die Verwendung von Hochleistungsflüssigchromatographie (HPLC) und anderen Reinigungstechniken stellt sicher, dass das Endprodukt pharmazeutische Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lidamidin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Es werden verschiedene Halogenierungsmittel und Katalysatoren eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Amin-Derivate erzeugen kann .
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-7-5-4-6-8(2)9(7)14-11(16)15-10(12)13-3/h4-6H,1-3H3,(H4,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHJHSBDJDZUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65009-35-0 (mono-hydrochloride), 66283-88-3 (unspecified hydrochloride) | |
| Record name | Lidamidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066871565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4049080 | |
| Record name | Lidamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66871-56-5 | |
| Record name | Lidamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66871-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidamidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066871565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lidamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIDAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8X04W8418 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 1-(2,6-Dimethylphenyl)-3-methylamidinourea hydrochloride (lidamidine hydrochloride)?
A1: Lidamidine hydrochloride exerts its antidiarrheal effects primarily through the activation of peripheral α2-adrenoceptors in the intestinal tract. [, ] This activation leads to several downstream effects that contribute to its antidiarrheal properties.
Q2: How does the activation of α2-adrenoceptors by lidamidine hydrochloride lead to its antidiarrheal effects?
A2: α2-adrenoceptor activation by lidamidine hydrochloride leads to:
- Inhibition of intestinal motility: This slows down the movement of intestinal contents, allowing more time for water absorption and reducing the frequency of bowel movements. [, , ]
- Stimulation of intestinal fluid absorption: Lidamidine hydrochloride promotes the absorption of water and electrolytes from the intestinal lumen, thereby reducing the water content of stools. [, ]
- Possible reduction in intestinal secretion: While the exact mechanism is not fully elucidated, lidamidine hydrochloride might also reduce fluid secretion into the intestinal lumen, further contributing to its antidiarrheal action. []
Q3: Does lidamidine hydrochloride cross the blood-brain barrier?
A3: Lidamidine hydrochloride has poor blood-brain barrier permeability, which minimizes centrally mediated α2 effects often seen with other α2-adrenoceptor agonists. This characteristic contributes to its favorable side effect profile compared to some other drugs in its class. []
Q4: What is the molecular formula and weight of lidamidine hydrochloride?
A4: The molecular formula of lidamidine hydrochloride is C11H17N4OCl. Its molecular weight is 256.74 g/mol. []
Q5: Is there any information available on the spectroscopic data of lidamidine hydrochloride?
A5: Yes, spectroscopic data including IR, NMR, and mass spectrometry have been used to characterize lidamidine hydrochloride and its metabolites. [, ] For example, a novel method using dimethylformamide dimethylacetal reagent was developed to derivatize lidamidine for analysis by gas chromatography. []
Q6: How do structural modifications of lidamidine affect its pharmacological activity?
A6: While specific SAR studies are not extensively detailed in the provided papers, research indicates that the amidinourea moiety and the 2,6-dimethylphenyl group in lidamidine are essential for its interaction with α2-adrenoceptors and subsequent activity. [, ] Modifications to these groups could potentially alter its potency, selectivity, and duration of action. Further research exploring the impact of specific structural modifications on lidamidine's pharmacological profile would be valuable.
Q7: What is known about the stability of lidamidine hydrochloride?
A7: Research indicates that lidamidine hydrochloride demonstrates stability in aqueous solutions across a range of pH values (1-13) at various temperatures (50°C, 65°C, 80°C). [] This suggests suitability for different formulation strategies. Further studies on long-term stability and under various storage conditions would be beneficial.
Q8: What is the pharmacokinetic profile of lidamidine hydrochloride?
A8: Studies using 14C-labelled lidamidine hydrochloride in rats and monkeys revealed rapid and almost complete absorption from the gastrointestinal tract following a single oral dose. [] Peak plasma concentrations are reached within 30 minutes in rats and 1 hour in monkeys. [] The compound undergoes extensive metabolism (over 90%) before excretion, primarily through the urine. [, ]
Q9: What in vitro models have been used to study the effects of lidamidine hydrochloride?
A9: Various in vitro models, including isolated guinea pig ileum and rat colon, have been utilized to demonstrate lidamidine hydrochloride's ability to inhibit smooth muscle contractions induced by various agonists like acetylcholine, histamine, and prostaglandin E2. [] These studies highlight its direct effects on intestinal smooth muscle, contributing to its antimotility action.
Q10: How effective is lidamidine hydrochloride in treating diarrhea in animal models?
A10: Lidamidine hydrochloride has consistently demonstrated potent antidiarrheal activity in various animal models, effectively inhibiting diarrhea induced by castor oil, prostaglandin E2, carbachol, and serotonin. [] Notably, its efficacy often surpasses that of other antidiarrheal agents such as diphenoxylate and loperamide. []
Q11: Has lidamidine hydrochloride been evaluated in clinical trials for the treatment of diarrhea?
A11: Yes, clinical trials have been conducted to evaluate the efficacy and safety of lidamidine hydrochloride in patients with acute diarrhea. [, ] Results showed that lidamidine hydrochloride effectively reduced the number of bowel movements and improved stool consistency compared to placebo. []
Q12: What is the efficacy of lidamidine hydrochloride in treating irritable bowel syndrome (IBS)?
A12: While lidamidine hydrochloride demonstrated some efficacy in reducing the frequency of bowel movements in a clinical trial involving IBS patients, its impact on abdominal pain and bloating was not significant. [] This suggests that its role in IBS management might be limited.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




